![molecular formula C22H20N6O4S B2574218 4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-29-7](/img/structure/B2574218.png)

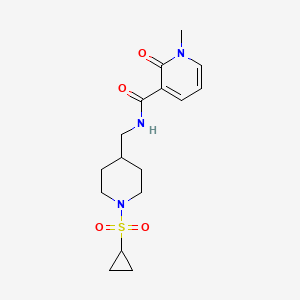

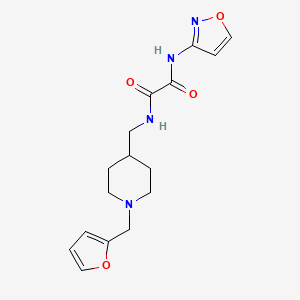

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

This compound may exhibit significant antioxidant properties due to the presence of the triazolopyridazine moiety, which is known to scavenge free radicals. Antioxidants are crucial in research for their ability to protect cells from oxidative stress, which is implicated in various diseases and aging processes .

Antimicrobial and Antifungal Applications

The thioether linkage present in the compound is similar to structures found in known antimicrobial and antifungal agents. This suggests potential for the compound to inhibit the growth of bacteria and fungi, making it valuable in the development of new treatments for infectious diseases .

Antitumor and Cytotoxic Properties

Compounds with nitrobenzyl moieties have been explored for their antitumor activities. The cytotoxic nature of such compounds can be harnessed in cancer research, particularly in the synthesis of new chemotherapeutic agents that target specific cancer cell lines .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, this compound could be investigated for its potential to protect neuronal cells against neurotoxicity. This application is particularly relevant in the study of neurodegenerative diseases .

Anti-inflammatory Potential

The benzamide group in the compound’s structure is often associated with anti-inflammatory activity. Research into this application could lead to the development of new anti-inflammatory drugs with fewer side effects than current medications .

Enzyme Inhibition

The compound’s unique structure suggests it could act as an inhibitor for various enzymes. Enzyme inhibitors are widely used in research to understand metabolic pathways and to develop drugs that can modulate these pathways in disease treatment .

Wirkmechanismus

Target of Action

The compound contains a 1,2,4-triazole moiety, which is known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, triazole compounds are capable of forming hydrogen bonds due to their hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Pharmacokinetics

The ADME properties of the compound would need to be determined experimentally. In silico pharmacokinetic and molecular modeling studies are often used in the early stages of drug design and development .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities exhibited by triazole derivatives, the effects could potentially be quite diverse .

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4S/c1-32-18-7-5-16(6-8-18)22(29)23-12-11-20-25-24-19-9-10-21(26-27(19)20)33-14-15-3-2-4-17(13-15)28(30)31/h2-10,13H,11-12,14H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBMFZUONYFLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)

![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)

![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2574150.png)

![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)